molecular formula C9H8Na2O5 B12953933 Sodium 5-methylisophthalate hydrate

Sodium 5-methylisophthalate hydrate

Cat. No.: B12953933
M. Wt: 242.14 g/mol
InChI Key: QABFJXBJDSEQFR-UHFFFAOYSA-L
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Description

Sodium 5-methylisophthalate hydrate is a chemical compound with the formula C₉H₆O₄Na₂·H₂O. It is a derivative of isophthalic acid, where a methyl group is substituted at the 5-position of the benzene ring. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-methylisophthalate hydrate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide in an aqueous solution. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline hydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in batch reactors, where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methylisophthalate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

    Oxidation: 5-methylisophthalic acid.

    Reduction: 5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Sodium 5-methylisophthalate hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-methylisophthalate hydrate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s molecular targets include enzymes and receptors involved in metabolic processes. The exact pathways and interactions depend on the specific application and the metal ions involved .

Comparison with Similar Compounds

    Sodium isophthalate: Similar structure but lacks the methyl group at the 5-position.

    Sodium terephthalate: Another isomer with carboxyl groups at the 1,4-positions on the benzene ring.

    Sodium phthalate: Carboxyl groups at the 1,2-positions on the benzene ring.

Uniqueness: Sodium 5-methylisophthalate hydrate is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from other isophthalic acid derivatives .

Properties

Molecular Formula

C9H8Na2O5

Molecular Weight

242.14 g/mol

IUPAC Name

disodium;5-methylbenzene-1,3-dicarboxylate;hydrate

InChI

InChI=1S/C9H8O4.2Na.H2O/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;;/h2-4H,1H3,(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2

InChI Key

QABFJXBJDSEQFR-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

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